
2-Methyl-6-(2,2,2-trifluoroethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(2,2,2-trifluoroethyl)morpholine is a chemical compound with the molecular formula C7H12F3NO It is a morpholine derivative, characterized by the presence of a trifluoroethyl group at the 6-position and a methyl group at the 2-position of the morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2,2,2-trifluoroethyl)morpholine typically involves the reaction of morpholine with 2,2,2-trifluoroethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions
2-Methyl-6-(2,2,2-trifluoroethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced morpholine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted morpholine derivatives.
科学研究应用
2-Methyl-6-(2,2,2-trifluoroethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components
作用机制
The mechanism of action of 2-Methyl-6-(2,2,2-trifluoroethyl)morpholine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
相似化合物的比较
Similar Compounds
2-Methylmorpholine: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.
6-(2,2,2-Trifluoroethyl)morpholine: Similar structure but without the methyl group at the 2-position.
2,6-Dimethylmorpholine: Contains two methyl groups instead of a trifluoroethyl group.
Uniqueness
2-Methyl-6-(2,2,2-trifluoroethyl)morpholine is unique due to the presence of both a methyl group and a trifluoroethyl group on the morpholine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential bioactivity, making it valuable for various applications .
属性
分子式 |
C7H12F3NO |
|---|---|
分子量 |
183.17 g/mol |
IUPAC 名称 |
2-methyl-6-(2,2,2-trifluoroethyl)morpholine |
InChI |
InChI=1S/C7H12F3NO/c1-5-3-11-4-6(12-5)2-7(8,9)10/h5-6,11H,2-4H2,1H3 |
InChI 键 |
LKNGDDDLOGXMQE-UHFFFAOYSA-N |
规范 SMILES |
CC1CNCC(O1)CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


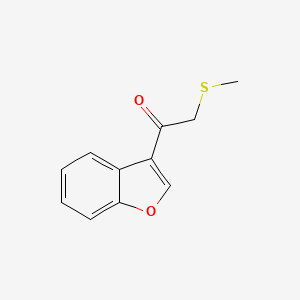
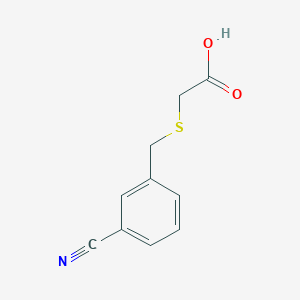
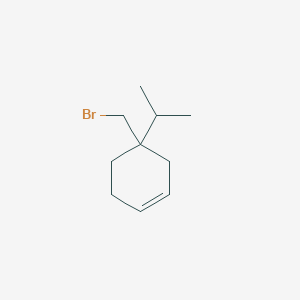
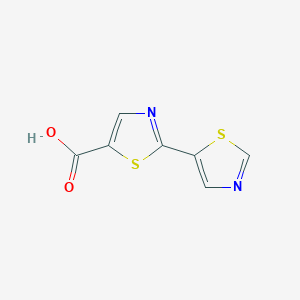
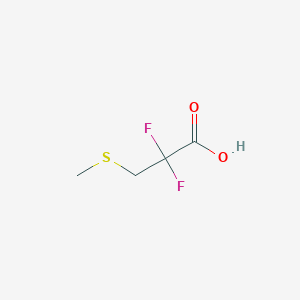

![N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B13172222.png)

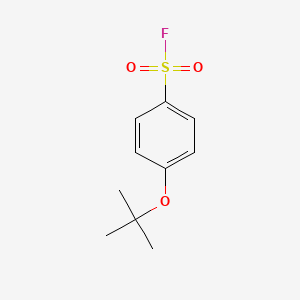
![4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide](/img/structure/B13172246.png)
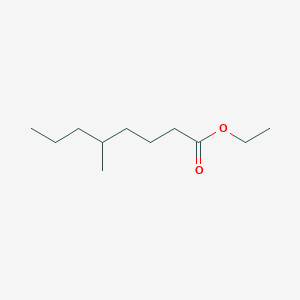

![2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide](/img/structure/B13172264.png)

